N-Hexa-2,4-dienoyl-L-tyrosine
Description
Structure
3D Structure
Properties
CAS No. |
823195-93-3 |
|---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S)-2-(hexa-2,4-dienoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H17NO4/c1-2-3-4-5-14(18)16-13(15(19)20)10-11-6-8-12(17)9-7-11/h2-9,13,17H,10H2,1H3,(H,16,18)(H,19,20)/t13-/m0/s1 |
InChI Key |
PYHCWHBQCAHKKW-ZDUSSCGKSA-N |
Isomeric SMILES |
CC=CC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC=CC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Hexa 2,4 Dienoyl L Tyrosine
Strategies for N-Acylation of L-Tyrosine with Dienoyl Moieties
The formation of the N-acyl bond is a critical step in the synthesis of N-Hexa-2,4-dienoyl-L-tyrosine. Several methodologies, ranging from direct coupling to more complex strategies involving protecting groups, can be employed to achieve this transformation efficiently.
Direct amide bond formation aims to couple the carboxylic acid and the amine with minimal intermediate steps. In the context of N-acylation of L-tyrosine, this often involves the activation of the hexa-2,4-dienoic acid carboxyl group to facilitate nucleophilic attack by the amino group of L-tyrosine.
Common chemical methods for direct amidation often mirror those used in peptide synthesis. These include the use of coupling reagents that form highly reactive intermediates. eie.gr For instance, the condensation of L-tyrosine esters with fatty acid chlorides in the presence of a base like triethylamine, sometimes with a catalyst like 4-dimethylaminopyridine, is a viable route. academie-sciences.fr Another approach involves a light-mediated protocol using agents like pyridine-CBr4 to activate the carboxylic acid for amidation. eie.gr
Enzymatic methods present a greener alternative for amide bond formation. nih.govresearchgate.net Chemoenzymatic processes can utilize adenylating enzymes, such as the first adenylation domain of tyrocidine synthetase 1, to activate the amino acid's carboxyl group, which is then subjected to nucleophilic substitution by an amine. nih.govd-nb.info While often used to couple amino acids, this principle can be adapted for acylating an amino acid with a carboxylic acid. Acyl-CoA synthetases can also be used for enzymatic amide bond formation through a thioester intermediate. d-nb.info
A specific example of direct acylation involves reacting L-tyrosine methyl ester with an activated form of the dienoyl moiety, such as an unsaturated selenoester, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). scienceopen.com
| Method | Activating Agent / Catalyst | Key Features |
|---|---|---|
| Acid Chloride Method | Thionyl chloride (to form acyl chloride) + Base (e.g., Triethylamine) | A classic, robust method, but the generation of HCl requires a base to neutralize. academie-sciences.fr |
| Carbodiimide Coupling | EDC, DCC + Additives (e.g., HOBt) | Widely used in peptide synthesis; reduces risk of racemization. academie-sciences.fr |
| Enzymatic Synthesis | Adenylating enzymes, Lipases, Acyl-CoA synthetases | High specificity, mild reaction conditions, environmentally friendly. nih.govd-nb.inforsc.org |
| Photochemical Amidation | Pyridine-CBr4 + Light (UVA/Sunlight) | A novel method avoiding super-stoichiometric reagents. eie.gr |
| Activated Ester Method | Selenoesters + Base (e.g., DIPEA) | Involves pre-activation of the carboxylic acid for efficient coupling. scienceopen.com |
L-tyrosine possesses three functional groups: an amino group, a carboxylic acid group, and a phenolic hydroxyl group. To ensure that acylation occurs exclusively at the amino group, the other two functional groups must be temporarily blocked or "protected." This is a cornerstone of selective synthesis in multi-functional molecules. wikipedia.org
Common protecting groups for the functional groups of L-tyrosine include:
Carboxyl Group: Often protected as esters, such as methyl (Me) or benzyl (B1604629) (Bn) esters. academie-sciences.fr
Phenolic Hydroxyl Group: Typically protected as an ether, for instance, the tert-butyl (tBu) ether, which is stable under a wide range of conditions but can be cleaved with acid. wikipedia.orgthieme-connect.de Benzyl ethers are also used but are less stable to the acidic conditions sometimes used in Boc-strategy peptide synthesis. thieme-connect.de
Amino Group: For the acylating partner (if it's another amino acid), groups like tert-butyloxycarbonyl (Boc) or Fmoc are standard. academie-sciences.fr In the synthesis of this compound, the amino group of tyrosine is the reaction site and is typically left unprotected, while the other groups are masked.
The use of N-Boc and O-benzyl protection is a common strategy in the synthesis of various L-tyrosine derivatives. academie-sciences.fr The development of protocols for orthogonally protected tyrosine derivatives, such as Fmoc-Tyr(tBu)-OH, has been crucial for their application in solid-phase peptide synthesis and other complex syntheses. thieme-connect.deresearchgate.net
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| Carboxylic Acid | Benzyl ester | -OBn | Hydrogenolysis (H₂, Pd/C) wikipedia.org |
| Carboxylic Acid | Methyl ester | -OMe | Saponification (e.g., NaOH) |
| Phenolic Hydroxyl | tert-Butyl ether | -OtBu | Strong Acid (e.g., TFA) wikipedia.orgthieme-connect.de |
| Phenolic Hydroxyl | Benzyl ether | -OBn | Hydrogenolysis (H₂, Pd/C) thieme-connect.de |
| Amino Group | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) wikipedia.org |
| Amino Group | tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) academie-sciences.fr |
The "L" designation in L-tyrosine refers to a specific three-dimensional arrangement (stereochemistry) at its alpha-carbon. Preserving this stereochemical integrity is paramount during synthesis, as the biological activity of the final molecule is often dependent on its specific stereoisomeric form. The primary challenge is to prevent racemization—the conversion of the pure L-enantiomer into a mixture of L- and D-enantiomers—during the amide bond formation step.
The starting material, L-tyrosine, provides the chiral center. Modern coupling reagents and protocols used in peptide synthesis are generally optimized to minimize racemization. However, the reaction conditions, such as the choice of base, solvent, and temperature, can influence the degree of stereochemical retention. While some literature notes that the stereochemistry of N-acyl aromatic amino acids is not always rigorously confirmed, it is a critical parameter. frontiersin.org The potential for enzymatic racemization also exists in biological systems, highlighting the importance of stereospecificity. frontiersin.org In biomimetic syntheses, the stereochemistry of the starting substrates has been shown to have a crucial impact on the stereochemical outcome of the product. thieme-connect.de
Application of Protecting Group Strategies for Selective Synthesis
Preparation of the Hexa-2,4-dienoyl Moiety
The hexa-2,4-dienoyl moiety is derived from its corresponding carboxylic acid, hexa-2,4-dienoic acid. The synthesis of this precursor and the control of its double bond geometry are crucial for the identity of the final product.
Hexa-2,4-dienoic acid, commonly known as sorbic acid, can be synthesized through several established routes. A traditional and widely cited method involves the condensation reaction of crotonaldehyde (B89634) with malonic acid. smolecule.comwikipedia.org
A major commercial route to sorbic acid proceeds via the reaction of crotonaldehyde with ketene (B1206846). wikipedia.org The ketene itself is typically generated by the high-temperature cracking of acetic acid.
The Wittig reaction provides a powerful and versatile method for forming the carbon-carbon double bonds with stereochemical control. smolecule.com This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde. For instance, reacting an appropriate ylide with crotonaldehyde can yield the desired hexa-2,4-dienoic acid structure. Another synthetic pathway involves the silver oxide oxidation of the corresponding aldehyde, trans-2,trans-4-decadienal, to its carboxylic acid, a method applicable to the synthesis of hexa-2,4-dienoic acid from hexa-2,4-dienal. nih.gov
| Method | Reactants | Key Characteristics |
|---|---|---|
| Malonic Acid Condensation | Crotonaldehyde, Malonic Acid | A classic condensation method. smolecule.comwikipedia.org |
| Ketene Reaction | Crotonaldehyde, Ketene | A common industrial-scale synthesis route. wikipedia.org |
| Wittig Reaction | Phosphonium Ylide, Aldehyde | Offers good control over double bond stereochemistry. smolecule.com |
| Aldehyde Oxidation | Hexa-2,4-dienal, Oxidizing Agent (e.g., Ag₂O) | Direct conversion of an aldehyde to the carboxylic acid. nih.gov |
The two double bonds in the hexa-2,4-dienoyl chain can each exist in either a cis (Z) or trans (E) configuration. This gives rise to four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The specific isomeric form of the dienoyl chain is critical as it significantly influences the physical, chemical, and biological properties of the final N-acyl tyrosine compound. ebi.ac.ukebi.ac.uk
(2E,4E)-hexa-2,4-dienoic acid: This is the most common and thermodynamically stable isomer, widely known as sorbic acid. wikipedia.orgebi.ac.uk
(2E,4Z)-hexa-2,4-dienoic acid: A less common isomer that can be synthesized via specific methods like a controlled Wittig reaction. smolecule.com
(2Z,4E)-hexa-2,4-dienoic acid: Another geometric isomer. ebi.ac.ukevitachem.com
(2Z,4Z)-hexa-2,4-dienoic acid: The fourth possible isomer.
Industrial synthesis often produces a mixture of these isomers, which then requires sophisticated purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired pure isomer. smolecule.comebi.ac.uk For laboratory-scale synthesis, stereoselective methods like the Wittig reaction are preferred. The stereochemical outcome of the Wittig reaction can be controlled by carefully selecting the type of ylide (stabilized vs. unstabilized) and the reaction conditions, such as temperature and salt concentrations, to favor the formation of a specific E/Z isomer. smolecule.com
| Isomer Name | Double Bond at C2 | Double Bond at C4 | Common Name / Note |
|---|---|---|---|
| (2E,4E)-hexa-2,4-dienoic acid | trans (E) | trans (E) | Sorbic Acid; most stable isomer. ebi.ac.uk |
| (2E,4Z)-hexa-2,4-dienoic acid | trans (E) | cis (Z) | Also known as trans,cis-sorbic acid. |
| (2Z,4E)-hexa-2,4-dienoic acid | cis (Z) | trans (E) | One of four possible geometric isomers. ebi.ac.uk |
| (2Z,4Z)-hexa-2,4-dienoic acid | cis (Z) | cis (Z) | One of four possible geometric isomers. |
Synthesis of Hexa-2,4-dienoic Acid Precursors
Chemo-Enzymatic and Biocatalytic Approaches
The synthesis of this compound can be approached through chemo-enzymatic and biocatalytic methods, which offer advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact compared to purely chemical syntheses. nih.gov These strategies leverage the catalytic prowess of enzymes for specific bond formations, such as the N-acylation of L-tyrosine or the transformation of related precursor molecules.
Enzyme-Catalyzed N-Acylation
Enzyme-catalyzed N-acylation represents a direct and efficient method for the synthesis of this compound. This approach primarily utilizes hydrolases, such as lipases, which can function in reverse in non-aqueous media to catalyze the formation of amide bonds. gla.ac.uk The key reaction involves the acylation of the amino group of L-tyrosine with hexa-2,4-dienoic acid or its activated ester derivatives.
Lipases, such as those from Candida antarctica (e.g., Novozym 435), are versatile biocatalysts for acylation reactions. mdpi.comdoi.org The enzymatic process offers high chemo- and regioselectivity, targeting the α-amino group of L-tyrosine without affecting the hydroxyl group of the phenol (B47542) side chain or the carboxyl group. The reaction is typically carried out in organic solvents like n-hexane or tert-butyl methyl ether to minimize water content and shift the thermodynamic equilibrium towards synthesis. mdpi.comdoi.org
The choice of the acyl donor is a critical parameter. While hexa-2,4-dienoic acid (sorbic acid) itself can be used, activated esters such as ethyl or vinyl hexa-2,4-dienoate often lead to higher reaction rates and yields. The use of activated esters enhances the reactivity of the acyl group, facilitating the nucleophilic attack by the amino group of L-tyrosine within the enzyme's active site. mdpi.com
Table 1: Key Parameters in Enzyme-Catalyzed N-Acylation of L-Tyrosine
| Parameter | Description | Typical Values/Conditions | Rationale |
| Enzyme | Lipase (B570770) from various microbial sources. | Candida antarctica lipase B (CALB), Aspergillus oryzae lipase. | High stability in organic media, broad substrate specificity, and proven efficacy in N-acylation reactions. mdpi.comredalyc.org |
| Substrates | L-Tyrosine and an acyl donor. | L-Tyrosine; Hexa-2,4-dienoic acid, Ethyl hexa-2,4-dienoate, Vinyl hexa-2,4-dienoate. | L-tyrosine provides the amino acid backbone. Activated esters of hexa-2,4-dienoic acid increase reaction efficiency. mdpi.com |
| Solvent | Non-polar organic solvents. | n-Hexane, Toluene, tert-Butyl methyl ether (tBuOMe). | Suppresses water-dependent side reactions (hydrolysis) and solubilizes the non-polar acyl donor. mdpi.comdoi.org |
| Temperature | Optimized for enzyme activity and stability. | 40-60 °C. | Balances reaction rate with potential enzyme denaturation at higher temperatures. mdpi.com |
| Water Activity | Critically controlled low levels. | < 0.1 aw | Essential to favor the synthetic reaction over the hydrolytic reverse reaction. |
Research on the lipase-catalyzed synthesis of other N-acyl amino acids has demonstrated the feasibility of this approach. For instance, lipases have been successfully employed for the N-acylation of various amino acids with fatty acids of different chain lengths, showing that the enzyme can accommodate a range of acyl donors. doi.org The structural similarity of hexa-2,4-dienoic acid to these fatty acids suggests its suitability as a substrate.
Biotransformation of Related Substrates
Biotransformation offers an alternative route to this compound, where microorganisms or their enzymes are used to convert structurally related compounds into the target molecule. This can involve multi-step pathways within a whole-cell system or a cascade of isolated enzymes.
One potential biotransformation strategy involves the microbial production of L-tyrosine followed by in-situ N-acylation. Genetically engineered strains of microorganisms like Corynebacterium glutamicum or Escherichia coli can be designed to overproduce L-tyrosine. doi.orgnih.gov These strains could be further engineered to express an N-acyltransferase or a lipase with high N-acylation activity. By feeding hexa-2,4-dienoic acid or a precursor to the culture, the microorganism could intracellularly synthesize this compound.
Another approach could involve the biotransformation of hexa-2,4-dienoic acid (sorbic acid) into an activated form, such as sorboyl-CoA, by microbial cells. nih.gov This activated intermediate could then react with L-tyrosine, a reaction that could be catalyzed by an N-acyltransferase. The metabolism of sorbic acid has been studied in various organisms, and enzymes capable of activating it are known. nih.gov
Furthermore, the biotransformation of L-tyrosine itself into various derivatives is a well-established field. redalyc.orgsioc-journal.cn For example, tyrosinase can be used to convert L-tyrosine into L-DOPA. redalyc.org While this specific transformation is not directly applicable, it highlights the potential of using enzymes to modify the L-tyrosine molecule in a controlled manner. A hypothetical pathway could involve the enzymatic activation of hexa-2,4-dienoic acid and its subsequent transfer to L-tyrosine by an N-acyl-amino acid synthase.
Table 2: Potential Biotransformation Routes for this compound Synthesis
| Route | Description | Key Enzymes/Microorganisms | Potential Advantages |
| Engineered Whole-Cell Synthesis | A microorganism is engineered to produce L-tyrosine and express an acylating enzyme. Hexa-2,4-dienoic acid is supplied externally. | Corynebacterium glutamicum or Escherichia coli expressing a lipase or N-acyltransferase. doi.orgnih.gov | Consolidated process, avoids purification of intermediates. |
| Stepwise Enzymatic Conversion | L-tyrosine and hexa-2,4-dienoic acid are converted in a one-pot reaction using a cocktail of isolated enzymes. | L-amino acid oxidase/dehydrogenase, acyl-CoA synthetase, N-acyltransferase. | High control over reaction conditions and product purity. |
| Precursor Biotransformation | A related compound is converted into the final product through one or more enzymatic steps. | Microorganisms capable of metabolizing sorbic acid and expressing N-acyltransferases. nih.gov | Utilizes natural metabolic pathways, potentially more sustainable. |
Biochemical Interactions and Metabolic Fates of N Hexa 2,4 Dienoyl L Tyrosine
Enzymatic Recognition and Substrate Specificity
The recognition of N-Hexa-2,4-dienoyl-L-tyrosine by cellular enzymes is a key factor in its biological activity and turnover. Several enzyme families are of particular interest due to their known roles in lipid and amino acid metabolism.
Potential Interactions with Fatty Acyl Amidase Enzymes
Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of a class of bioactive lipids called N-acylethanolamines, which include the endocannabinoid anandamide (B1667382). FAAH exhibits a broad substrate scope, hydrolyzing various fatty acid amides to their corresponding fatty acids and amines. The structural similarity of this compound to endogenous FAAH substrates suggests it could be a potential substrate or inhibitor for this enzyme. The presence of the amide bond linking the fatty acyl chain to the amino acid is the primary site for potential FAAH activity. However, the specificity of FAAH for the amine portion of its substrates is a critical factor. While it efficiently hydrolyzes amides of ethanolamine (B43304) and other small primary amines, its activity on N-acyl amino acids can be variable.
N-acyltaurines, which are structurally related N-acyl amino acids, have been found to accumulate in mice lacking the FAAH enzyme, suggesting that FAAH may be involved in their metabolism. nih.gov This finding lends credence to the possibility that other N-acyl amino acids, such as this compound, could also serve as substrates for FAAH or related amidases. The efficiency of such a reaction would likely depend on the specific isoform of the enzyme and the cellular context.
Exploration as a Substrate or Inhibitor for Dienoyl-CoA Reductases (DCRs)
Dienoyl-CoA reductases (DCRs) are essential enzymes in the β-oxidation of polyunsaturated fatty acids. jackwestin.comaocs.orgwikipedia.org They catalyze the reduction of a 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA, which can then be further metabolized in the β-oxidation spiral. jackwestin.comwikipedia.org Given that the acyl portion of this compound is a hexa-2,4-dienoyl chain, its potential interaction with DCRs is a pertinent area of investigation. However, a crucial prerequisite for DCR activity is the presence of a Coenzyme A (CoA) thioester. Therefore, this compound itself would not be a direct substrate for DCRs. It would first need to be hydrolyzed to release the hexa-2,4-dienoic acid, which could then be activated to its CoA thioester, hexa-2,4-dienoyl-CoA, to enter the β-oxidation pathway.
Alternatively, the this compound molecule could potentially act as an inhibitor of DCRs. Its dienoyl acyl moiety could allow it to bind to the active site of the enzyme, but the bulky L-tyrosine group might prevent the proper catalytic reaction from occurring, leading to competitive inhibition. The likelihood of this interaction would depend on the topology of the DCR active site and its ability to accommodate the tyrosine residue.
Eukaryotic cells possess two main isoforms of DCR: a mitochondrial (mDCR) and a peroxisomal (pDCR) form. nih.govwikipedia.org While both catalyze the same fundamental reaction, they exhibit differences in substrate specificity, particularly concerning the length of the fatty acyl chain. nih.govresearchgate.net
Furthermore, pDCR displays a greater degree of flexibility, with "hinge movements" that allow its active site to open and accommodate very long-chain fatty acids, a task that mDCR cannot perform. nih.govresearchgate.net This structural plasticity is a key reason why peroxisomes, and not mitochondria, are capable of the initial breakdown of these very long-chain substrates. nih.govresearchgate.net While pDCR can process short-chain substrates like hexadienoyl-CoA, it generally shows a higher affinity (lower Km) for longer-chain acyl-CoAs. researchgate.netrcsb.orgnih.gov
Non-Specific Esterase and Amidohydrolase Activities
Beyond the highly specific enzymes like FAAH and DCRs, the metabolic fate of this compound could also be influenced by the action of less specific esterases and amidohydrolases. The amide bond of the compound is its most probable point of enzymatic attack. A number of cellular hydrolases exhibit broad substrate specificity and could potentially cleave this bond.
For instance, some histone deacetylases (HDACs), which are typically known for their role in gene regulation through the removal of acetyl groups from histones, have been shown to possess amidohydrolase activity against other substrates. nih.gov Interestingly, a bacterial HDAC-like enzyme demonstrated that a tyrosine residue in its active site was crucial for its amidohydrolase activity but not for its esterase activity. nih.gov This highlights the potential for tyrosine-containing active sites in hydrolases to be involved in the recognition and cleavage of amide bonds in molecules like this compound.
Integration into Cellular Metabolic Networks
Upon enzymatic cleavage, the constituent parts of this compound, namely L-tyrosine and hexa-2,4-dienoic acid, would be funneled into their respective catabolic pathways.
Catabolic Pathways for L-Tyrosine and Dienoyl Acyl Chains
L-Tyrosine Catabolism: The breakdown of L-tyrosine is a well-established metabolic pathway. zfin.org In humans, the primary route begins with the transamination of L-tyrosine to p-hydroxyphenylpyruvate by the enzyme tyrosine aminotransferase. wikipedia.org Subsequent steps involving p-hydroxyphenylpyruvate dioxygenase, homogentisate (B1232598) 1,2-dioxygenase, and other enzymes ultimately lead to the production of fumarate (B1241708) and acetoacetate (B1235776). wikipedia.org Fumarate can enter the citric acid cycle to be used for energy generation, while acetoacetate is a ketone body. In some bacteria, an alternative pathway for L-tyrosine catabolism exists, proceeding through homoprotocatechuate. asm.orgnih.gov
Potential for Biosynthetic Incorporation into Complex Lipids
The incorporation of N-acyl amino acids into more complex lipid structures is a known metabolic pathway. This process can alter the physicochemical properties and biological activities of both the parent NAAA and the resulting lipid.
Theoretically, this compound could be incorporated into complex lipids through several enzymatic pathways. The esterification of the hydroxyl group on the tyrosine moiety or the carboxyl group of the amino acid could link it to various lipid backbones.
Research Findings:
While specific studies on this compound are not available, research on related N-acyl amino acids provides valuable insights. The enzymes responsible for these transformations are typically acyltransferases, which catalyze the transfer of the N-acyl amino acid moiety to an acceptor molecule, such as a diacylglycerol or a phospholipid.
The presence of the polyunsaturated hexa-2,4-dienoyl chain may influence the substrate specificity of these enzymes. The unique conformation and electronic properties of this conjugated system could either facilitate or hinder its recognition and processing by lipid-modifying enzymes.
| Potential Lipid Conjugate | Enzymatic Pathway | Potential Biological Significance |
| Phosphatidyl-N-Hexa-2,4-dienoyl-L-tyrosine | Phospholipase D (transphosphatidylation) | Altered membrane properties, novel signaling molecule |
| Diacylglyceryl-N-Hexa-2,4-dienoyl-L-tyrosine | Acyl-CoA:diacylglycerol acyltransferase (DGAT) with NAAA as acyl donor (hypothetical) | Energy storage, precursor for other lipids |
| Esterified this compound | Specific esterases or acyltransferases | Modulation of solubility and bioavailability |
Modulation of L-Tyrosine-Dependent Biosynthesis (indirect effects)
The introduction of this compound into a biological system can indirectly affect the various biosynthetic pathways that rely on the availability of L-tyrosine. elifesciences.orgwikipedia.org These pathways are crucial for the synthesis of neurotransmitters, hormones, and pigments.
The primary mechanism for this indirect modulation would be through competition for enzymes that utilize L-tyrosine as a substrate or by altering the intracellular pool of free L-tyrosine upon its hydrolysis.
Research Findings:
N-acyl amino acids are known to be hydrolyzed by enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1), releasing the constituent fatty acid and amino acid. elifesciences.org The enzymatic hydrolysis of this compound would increase the intracellular concentration of L-tyrosine, thereby influencing the rate of tyrosine-dependent biosynthetic pathways.
Conversely, if this compound or its metabolites act as inhibitors of key enzymes in tyrosine metabolism, they could downregulate these pathways. For instance, competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, would have significant physiological consequences.
| L-Tyrosine Dependent Pathway | Key Enzyme | Potential Indirect Effect of this compound |
| Catecholamine Biosynthesis (Dopamine, Norepinephrine, Epinephrine) | Tyrosine Hydroxylase | Increased synthesis due to elevated L-tyrosine levels post-hydrolysis; or competitive inhibition by the intact molecule or its metabolites. nih.gov |
| Melanin (B1238610) Biosynthesis | Tyrosinase | Potential modulation of pigment production. |
| Thyroid Hormone Biosynthesis | Thyroperoxidase | Indirect influence through altered L-tyrosine availability for thyroglobulin iodination. |
| Protein Synthesis | Tyrosyl-tRNA Synthetase | Competition for L-tyrosine could potentially impact the rate of protein synthesis. |
It is important to underscore that the specific effects of this compound on these pathways remain to be experimentally determined. The actual physiological outcome would depend on the compound's concentration, its affinity for various enzymes, and the metabolic state of the cell.
Molecular Mechanisms of Action and Cellular Effects
Cellular Permeation and Intracellular Distribution
The ability of N-Hexa-2,4-dienoyl-L-tyrosine to exert intracellular effects is dependent on its capacity to cross the cell membrane and reach its subcellular targets.
The transport of N-acyl amino acids across cellular membranes is a subject of ongoing investigation and appears to involve multiple mechanisms. nih.govresearchgate.net The physicochemical properties of the molecule, particularly its hydrophobicity and ionization state, are critical determinants. biorxiv.org
Passive Diffusion: For hydrophobic molecules like long-chain NAAAs, passive diffusion across the lipid bilayer is a probable mode of transport. nih.govresearchgate.netfrontiersin.org The non-ionized form of the molecule would be more soluble in the membrane, a principle known as the pH partition hypothesis. biorxiv.org
Transporter-Mediated Uptake: Evidence also points to the involvement of specific transport proteins. For short-chain N-acyl aromatic amino acids, transporter-mediated excretion is a known pathway. nih.govfrontiersin.org Studies on N-acetyl-L-leucine have shown that N-acetylation can switch the primary transport mechanism from an L-amino acid transporter (LAT) to organic anion transporters (OATs), albeit with lower affinity. biorxiv.org While transport of longer-chain NA-ArAAs like this compound has not been explicitly studied, it is possible that they are substrates for either known or yet-to-be-identified transporters. nih.govfrontiersin.org Fatty acid binding proteins (FABPs) have also been implicated in the transport of related lipids like anandamide (B1667382). nih.govresearchgate.net
| Uptake Mechanism | Description | Relevance to N-acyl Amino Acids | Reference |
|---|---|---|---|
| Passive Diffusion | Movement across the cell membrane driven by the concentration gradient, favored by lipophilicity. | Considered a likely mechanism for long-chain, hydrophobic NAAAs due to their limited aqueous solubility. | nih.govresearchgate.netfrontiersin.org |
| Transporter-Mediated | Involvement of membrane proteins (transporters) to facilitate movement across the membrane. Can be active or facilitated. | Demonstrated for short-chain NAAAs and related acetylated amino acids (e.g., via OATs). Possible for longer-chain NAAAs but not explicitly proven. | nih.govfrontiersin.orgbiorxiv.org |
Once inside the cell, this compound is likely to distribute to specific subcellular compartments, driven by its physicochemical properties and interactions with local macromolecules. Direct studies on the subcellular localization of this specific compound are lacking. However, inferences can be drawn from related molecules and processes.
The localization of tyrosine-nitrated proteins is highly compartmentalized and depends on the proximity to enzymes that generate reactive oxygen and nitrogen species, such as nitric oxide synthase (NOS). nih.gov These nitrated proteins are found in specific locations including mitochondria, the endoplasmic reticulum, and peroxisomes. nih.gov Similarly, the enzyme tyrosine hydroxylase has been shown to localize to the mitochondrial fraction of cells under certain conditions. nih.gov The degradation of related fatty acid compounds, such as those with a 2,4-dienoyl structure, occurs within both mitochondria and peroxisomes via β-oxidation, involving enzymes like 2,4-dienoyl-CoA reductase. nih.govresearchgate.netresearchgate.net This suggests that this compound or its metabolites could localize to these organelles. Given its likely interaction with membrane proteins, a significant fraction of the compound may also be associated with the plasma membrane and the membranes of various organelles.
Mechanisms of Cellular Uptake (e.g., transporter-mediated, passive diffusion)
Effects on Signal Transduction Cascades (e.g., phosphorylation events if relevant to the L-Tyrosine moiety)
There is currently no available research data on the effects of this compound on signal transduction cascades. The L-tyrosine component is a well-known substrate for tyrosine kinases, enzymes that play a crucial role in cell signaling by phosphorylating tyrosine residues on target proteins. This phosphorylation is a key mechanism for activating or deactivating numerous signaling pathways that regulate cell growth, differentiation, and metabolism.
However, the presence of the N-Hexa-2,4-dienoyl group could significantly alter the compound's biological activity, potentially inhibiting or modifying its interaction with tyrosine kinases or other signaling proteins. Without specific experimental evidence, any discussion of its effects on phosphorylation events would be purely speculative.
Similarly, while other molecules containing a hexa-2,4-dienoyl moiety have been studied, their biological activities are diverse and cannot be assumed to be shared with this compound. For instance, certain complex molecules incorporating a hexa-2,4-dienoyl structure have been investigated for their ability to inhibit enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), which is a negative regulator of insulin (B600854) and leptin signaling. PTP1B acts by dephosphorylating key signaling molecules such as the insulin receptor, Janus kinase 2 (JAK2), and Signal Transducer and Activator of Transcription 3 (STAT3). Inhibition of PTP1B can, therefore, enhance these signaling pathways. However, it is crucial to note that these findings pertain to different and more complex molecules, and there is no evidence to suggest that this compound possesses similar properties.
Data on the effects of this compound on specific signal transduction pathways is not available in the current body of scientific literature.
Structure Activity Relationship Sar and Rational Design Principles
Elucidation of Structural Determinants for Biological Function
Impact of N-Acyl Chain Unsaturation and Stereochemistry on Activity
The N-acyl chain, a hexa-2,4-dienoyl group, is a critical determinant of the molecule's biological activity. The presence and position of the double bonds within this chain are not arbitrary and significantly contribute to its function.
The conjugated diene system (a pair of alternating double and single bonds) in the N-acyl chain is a key feature. This system influences the molecule's electronic properties and its potential to interact with biological targets. The specific (2E,4E) stereochemistry of the double bonds dictates the chain's geometry, ensuring a specific spatial arrangement that is likely crucial for fitting into a binding pocket of a target protein. Alterations to the degree of unsaturation or the stereochemistry of these double bonds would be expected to significantly impact biological activity. For instance, the reduction of the double bonds to a saturated hexanoyl chain or a change in the stereoisomerism from (E,E) to other configurations like (Z,Z), (E,Z), or (Z,E) would alter the shape and electronic distribution of the acyl chain, likely diminishing or abolishing its intended biological effect.
Studies on related compounds highlight the importance of the acyl chain's structure. For example, in a series of piperine-amino acid ester conjugates, the introduction of different amino acid side chains to piperine, which also possesses a conjugated dienone structure, significantly influenced their cytotoxic activities. researchgate.net This suggests that the nature of the group attached to the acyl moiety can modulate activity, but the core acyl structure remains fundamental.
Influence of the L-Tyrosine Phenolic Hydroxyl Group and Carboxyl Moiety
The L-tyrosine component of the molecule provides essential anchoring points for interaction with biological targets. sigmaaldrich.com Both the phenolic hydroxyl group and the carboxyl moiety are critical for its activity.
The carboxyl group of the L-tyrosine is another crucial functional group. At physiological pH, this group is typically deprotonated, carrying a negative charge. This allows it to form strong ionic interactions or hydrogen bonds with positively charged residues like arginine or lysine (B10760008) within a binding pocket. jst.go.jp The presence of both the amino and carboxyl groups in L-tyrosine allows for the formation of a stable amide linkage with the hexa-2,4-dienoyl chain. academie-sciences.fr The free carboxyl group is often essential for the biological activity of amino acid derivatives, and its esterification or amidation can dramatically alter the compound's properties and biological effects. academie-sciences.fr
Conformational Flexibility and Preferred Orientations
The extended, conjugated system of the N-acyl chain imposes some rigidity, but the single bonds still allow for conformational adjustments. This combination of rigidity and flexibility is likely a key feature, allowing the molecule to adapt its shape to fit optimally into a binding site. The preferred orientation will be the one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the target, leading to a stable complex and subsequent biological response.
Computational Approaches to SAR
Computational methods are powerful tools for investigating the structure-activity relationships of molecules like N-Hexa-2,4-dienoyl-L-tyrosine. These approaches can provide insights into how the molecule interacts with its biological targets and can guide the design of new analogs with improved properties.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a target protein. fip.orgfip.org This method involves placing the ligand into the binding site of the protein in various conformations and orientations and then scoring these poses based on their predicted binding affinity. fip.orgfip.org Docking studies can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. plos.orgmdpi.com For this compound, docking could reveal how the phenolic hydroxyl group and the carboxylate of the tyrosine moiety, as well as the conjugated system of the acyl chain, interact with specific amino acid residues in the target's active site. plos.orgmdpi.com
Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein interaction. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the flexibility of both the ligand and the protein and to assess the stability of the binding pose predicted by docking. nih.govnih.govmdpi.com These simulations can reveal how the binding of this compound might induce conformational changes in the target protein, which is often a crucial aspect of its mechanism of action. nih.gov By calculating the binding free energy from MD trajectories, a more accurate estimation of the binding affinity can be obtained. plos.org
| Computational Technique | Application to this compound | Potential Insights |
| Molecular Docking | Predicting the binding mode to a target protein. | Identification of key interacting residues; preferred orientation in the binding site. fip.orgfip.orgplos.orgmdpi.com |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Assessment of binding stability; induced conformational changes; calculation of binding free energy. nih.govnih.govmdpi.complos.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify different aspects of the molecules' structures, such as their size, shape, electronic properties, and hydrophobicity. nih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activities. nih.gov A successful QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs. researchgate.net
For this compound, a QSAR study would involve synthesizing and testing a series of analogs with systematic modifications to the N-acyl chain and the L-tyrosine moiety. By correlating the structural changes with the resulting activities, a predictive QSAR model could be developed. This model could then be used to prioritize the synthesis of new derivatives with a higher probability of exhibiting the desired biological effect. For example, the model might suggest that increasing the length of the acyl chain or introducing specific substituents on the tyrosine ring would enhance activity.
| QSAR Modeling Step | Description | Relevance to this compound |
| Data Set Generation | Synthesize and test a series of analogs. | Create a library of derivatives with varied acyl chains and tyrosine modifications. |
| Descriptor Calculation | Quantify molecular properties (e.g., size, electronics). | Characterize the structural differences among the synthesized analogs. nih.gov |
| Model Building | Correlate descriptors with biological activity using statistical methods. | Develop a mathematical equation to predict the activity of new compounds. nih.govresearchgate.net |
| Predictive Design | Use the model to design and prioritize new, potentially more active compounds. | Guide the synthesis of novel this compound analogs with improved efficacy. researchgate.net |
Pharmacophore Modeling
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound can be hypothesized based on its chemical structure and by drawing parallels with pharmacophore models of other N-acyl-L-tyrosine derivatives and tyrosine kinase inhibitors.
A plausible pharmacophore model for this compound would likely include the following key features:
Aromatic Ring (AR): The phenol (B47542) ring of the L-tyrosine moiety is a prominent feature that can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with aromatic residues in a binding pocket.
Hydrogen Bond Donor (HBD): The hydroxyl group on the tyrosine ring and the amide N-H group can act as hydrogen bond donors, forming crucial interactions with hydrogen bond acceptor groups on a biological target.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide linkage and the oxygen atoms of the carboxylic acid group are potential hydrogen bond acceptors.
Hydrophobic Feature (HY): The hexa-2,4-dienoyl acyl chain represents a significant hydrophobic region. The length, degree of unsaturation, and conformation of this chain are likely critical for fitting into hydrophobic pockets within a target protein. The conjugated diene system may also contribute to specific interactions.
Negative Ionizable Area (NI): At physiological pH, the carboxylic acid group of the L-tyrosine moiety will be deprotonated, presenting a negative charge that can interact with positively charged residues or metal ions in a binding site.
These features and their spatial arrangement are critical for the molecule's ability to bind to a specific biological target and elicit a response. The rational design of new analogs would involve modifying the core structure to optimize these interactions. For instance, altering the length or rigidity of the acyl chain could enhance hydrophobic interactions, while substituting the aromatic ring could modulate π-stacking interactions or introduce new hydrogen bonding opportunities.
The table below outlines the key pharmacophoric features of this compound.
| Pharmacophoric Feature | Structural Component | Potential Interaction |
| Aromatic Ring (AR) | Phenyl group of L-tyrosine | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donor (HBD) | Phenolic hydroxyl group, Amide N-H | Hydrogen bonding |
| Hydrogen Bond Acceptor (HBA) | Amide carbonyl oxygen, Carboxyl oxygen atoms | Hydrogen bonding |
| Hydrophobic Feature (HY) | Hexa-2,4-dienoyl chain | Hydrophobic interactions |
| Negative Ionizable Area (NI) | Carboxylic acid group | Ionic interactions, metal chelation |
Further computational studies, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), could provide a more detailed and quantitative understanding of the SAR for this class of compounds. Such studies would enable the development of more predictive pharmacophore models and facilitate the virtual screening of chemical libraries to identify novel and potent analogs of this compound.
Advanced Analytical and Biophysical Methodologies in N Hexa 2,4 Dienoyl L Tyrosine Research
Spectroscopic Characterization of Molecular Interactions
Spectroscopic techniques are invaluable for probing the intricate details of how N-Hexa-2,4-dienoyl-L-tyrosine interacts with its molecular partners.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution and for studying their dynamic properties. In the context of this compound, NMR can be employed to:
Confirm Covalent Structure: One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H and ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to assign the chemical shifts of all protons and carbons, thereby confirming the connectivity of the atoms within the molecule. For instance, the absolute configurations of amino acid residues in related complex peptides are often determined using advanced NMR techniques in conjunction with methods like Marfey's method. nih.gov
Elucidate Conformation: Nuclear Overhauser Effect (NOE) based experiments, like NOESY and ROESY, provide information about the spatial proximity of atoms. These data are critical for determining the preferred conformation of the flexible hexa-2,4-dienoyl chain and the orientation of the tyrosine moiety.
Study Molecular Interactions: Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), can identify which parts of the this compound molecule are in close contact with a target protein. acs.org These methods are instrumental in mapping the binding epitope of the ligand. Changes in the chemical shifts of the protein's amino acid residues upon binding of the compound can also provide detailed information about the binding site.
A hypothetical representation of ¹H NMR data for a related compound, N-Acetyl-L-tyrosine, is provided below to illustrate the type of information that can be obtained.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | Doublet | 2H | Aromatic protons ortho to hydroxyl group |
| ~6.7 | Doublet | 2H | Aromatic protons meta to hydroxyl group |
| ~4.5 | Multiplet | 1H | α-proton of tyrosine |
| ~3.0 | Multiplet | 2H | β-protons of tyrosine |
| ~1.9 | Singlet | 3H | Acetyl methyl protons |
| Note: This is an illustrative table for N-Acetyl-L-tyrosine and not this compound. Actual chemical shifts can vary based on solvent and other experimental conditions. chemicalbook.com |
Mass spectrometry is an essential technique for the accurate identification of this compound and the characterization of its metabolites.
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides precise mass-to-charge ratio (m/z) measurements, which can confirm the elemental composition of the parent compound. nih.gov
Structural Fragmentation: Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of fragment ions. This fragmentation pattern serves as a fingerprint for the molecule, aiding in its structural confirmation and distinguishing it from isomers.
Metabolite Identification: In biological systems, this compound can undergo various metabolic transformations. LC-MS/MS is a powerful platform for detecting and identifying these metabolites in complex biological matrices like urine or plasma. core.ac.uk For example, studies on related nitroalkene fatty acids have shown the presence of β-oxidation metabolites and their cysteine conjugates in human urine. core.ac.uk This approach allows for the comprehensive profiling of the metabolic fate of the compound.
| Ion Type | m/z (calculated) | m/z (observed) | Description |
| [M+H]⁺ | 290.1392 | 290.1389 | Protonated molecule |
| [M-H₂O+H]⁺ | 272.1287 | 272.1285 | Loss of water |
| [Hexa-2,4-dienoyl]⁺ | 95.0500 | 95.0498 | Fragment corresponding to the acyl chain |
| [Tyrosine-H]⁻ | 180.0664 | 180.0661 | Deprotonated tyrosine moiety |
| Note: This is a hypothetical data table illustrating potential mass spectrometry results for this compound. |
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of this compound to proteins and to probe the local environment of the tyrosine fluorophore.
Intrinsic Fluorescence: The tyrosine residue in this compound is intrinsically fluorescent. Changes in the fluorescence intensity, emission maximum, and fluorescence lifetime of the tyrosine moiety upon binding to a protein can provide valuable information about the binding event and the nature of the binding site. nih.gov For instance, if the tyrosine residue moves into a more hydrophobic environment within the protein's binding pocket, its fluorescence quantum yield may increase, and the emission maximum may shift to a shorter wavelength (a blue shift). rsc.org
Quenching Assays: The binding of the compound to a protein containing tryptophan residues can lead to fluorescence quenching of either the tyrosine or the tryptophan, or both, through processes like Förster resonance energy transfer (FRET). nih.gov By analyzing the quenching data, one can determine binding constants (Kₐ) and the number of binding sites (n). researchgate.net
Probing Conformational Changes: The fluorescence of tyrosine residues distributed throughout a protein can be used to detect subtle structural rearrangements in the protein upon ligand binding. nih.govrsc.org
Mass Spectrometry (MS) for Identification and Metabolite Profiling
X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology
To gain a definitive, high-resolution understanding of how this compound interacts with its biological targets, structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable. nih.govnih.gov
Determining the three-dimensional structure of this compound in complex with its target protein provides atomic-level insights into the binding mechanism.
X-ray Crystallography: This technique has been the cornerstone of structural biology for decades. peakproteins.com By obtaining a crystal of the protein-ligand complex and diffracting X-rays through it, a detailed electron density map can be generated, allowing for the precise positioning of every atom in both the protein and the bound this compound. nih.gov Such structures can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. For example, crystal structures of 2,4-dienoyl-CoA reductase with its substrate have revealed key active site residues involved in catalysis. nih.govpnas.org
Cryo-Electron Microscopy (Cryo-EM): Recent technological advances have made cryo-EM a powerful complementary and sometimes alternative technique to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. researchgate.net Cryo-EM involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and imaging individual particles with an electron microscope. peakproteins.com Computational reconstruction then yields a 3D structure. nih.gov
Both X-ray crystallography and cryo-EM can provide detailed information about the conformation of this compound when it is bound to a protein.
Bound Conformation: The structure of the ligand in the binding pocket reveals its bioactive conformation. The hexa-2,4-dienoyl chain, which is flexible in solution, will adopt a specific, often constrained, conformation to fit into the active site. This information is invaluable for understanding the basis of molecular recognition and for the rational design of more potent or specific analogs.
Conformational Flexibility: In some cases, cryo-EM can capture multiple conformational states of a protein-ligand complex, providing insights into the dynamic nature of the interaction. plos.org This can reveal how the binding of this compound might induce or select for specific protein conformations. Analysis of crystal structures of related enzyme-substrate complexes, such as the reductase domain from nonribosomal peptide synthetases, has shown that conformational changes are often essential for substrate binding and catalysis. pnas.org
Co-crystal Structures with Interacting Enzymes or Proteins
Isotopic Labeling and Tracing for Metabolic Flux Analysis
Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing quantitative insights into the rates (fluxes) of intracellular reactions. nih.govnih.gov In the context of this compound research, this methodology, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is instrumental in elucidating its biosynthetic origins and subsequent metabolic fate within an organism. nih.gov The core principle involves supplying a biological system with a substrate enriched with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), and tracking the incorporation of these heavy atoms into the target molecule and its related metabolites. nih.govbiorxiv.org
The biosynthesis of this compound involves the convergence of two primary metabolic branches: the shikimate pathway, which produces L-tyrosine, and fatty acid metabolism, which provides the hexa-2,4-dienoyl moiety. Isotopic labeling experiments can be designed to probe the activity of these contributing pathways. For instance, feeding an organism ¹³C-labeled glucose allows for the tracing of carbon atoms as they are assimilated into the aromatic ring and the side chain of L-tyrosine, as well as into the acetyl-CoA units that form the backbone of the fatty acid chain. nih.gov
The general procedure for such an analysis involves several key steps:
Tracer Selection and Experiment Design: A specific isotopically labeled substrate (e.g., [U-¹³C₆]-glucose, ¹⁵N-tyrosine) is chosen based on the pathway of interest. nih.gov The organism or cell culture is grown in a defined medium where the labeled compound is the primary source for the specific atom being traced. nih.gov
Sample Collection and Metabolite Extraction: After a period of growth that allows for the incorporation of the label and the system to reach an isotopic steady-state, samples are collected. nih.govresearchgate.net Metabolites, including this compound and its precursors, are then extracted.
Mass Spectrometry Analysis: The isotopic enrichment in the target metabolites is measured using mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govnih.gov The analysis determines the mass isotopomer distribution (MID), which is the relative abundance of molecules with different numbers of heavy isotopes. biorxiv.org
Flux Calculation: The experimental MID data is input into a computational model of the organism's metabolic network. biorxiv.orgosti.gov By comparing the measured labeling patterns with those predicted by the model, the intracellular metabolic fluxes can be calculated, revealing the relative and absolute rates of the reactions involved in the synthesis of the compound. nih.gov
This approach can distinguish between different active pathways. For example, the labeling pattern in the L-tyrosine moiety can confirm its origin from the shikimate pathway, while the pattern in the hexa-2,4-dienoyl chain can elucidate the specific fatty acid synthesis and modification routes being utilized.
Table 1: Illustrative Example of Isotopic Labeling for this compound Biosynthesis This table demonstrates the theoretical mass increase in this compound when synthesized from common isotopically labeled precursors.
| Labeled Precursor Fed to System | Precursor Molecular Formula | Key Metabolic Pathway(s) Involved | Target Moiety Labeled | Expected Mass Shift in this compound (C₁₅H₁₇NO₄) |
| [U-¹³C₆]-Glucose | ¹³C ₆H₁₂O₆ | Glycolysis, Pentose Phosphate Pathway, Shikimate Pathway, Fatty Acid Synthesis | Both Tyrosine and Hexadienoyl moieties | Variable, up to +15 amu |
| L-[¹⁵N]-Tyrosine | C₉H₁₁¹⁵N O₃ | Amino Acid Metabolism, Peptide/Amide Bond Synthesis | L-Tyrosine | +1 amu |
| L-[ring-¹³C₆]-Tyrosine | ¹³C ₆C₃H₁₁NO₃ | Amino Acid Metabolism, Peptide/Amide Bond Synthesis | L-Tyrosine (Aromatic Ring) | +6 amu |
Note: The actual observed mass shift and distribution depend on metabolic dilution from unlabeled endogenous sources and the specific activities of intersecting pathways.
Advanced Chromatographic Techniques for Separation and Quantification
The accurate study of this compound relies on robust analytical methods for its separation from complex biological matrices and its precise quantification. Advanced chromatographic techniques, particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), are the methods of choice for this purpose, offering high resolution, sensitivity, and specificity. nih.gov
Separation: The separation of this compound is typically achieved using reversed-phase liquid chromatography. UPLC systems, which use columns packed with smaller particles (<2 µm) and operate at higher pressures than traditional HPLC, provide significantly faster analysis times and greater peak resolution. nih.gov A common approach involves a C18 stationary phase column with a gradient elution mobile phase, often consisting of water and acetonitrile, both modified with an acid like formic acid to ensure good peak shape for acidic analytes. sciex.com
A critical aspect of the separation is addressing the compound's chirality, as it contains an L-tyrosine stereocenter. To separate the L-enantiomer from its D-enantiomer, chiral chromatography is necessary. This can be accomplished using specialized chiral stationary phases (CSPs). sigmaaldrich.com Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic antibiotic-based (e.g., CHIROBIOTIC T) CSPs are effective for resolving N-derivatized amino acids. sigmaaldrich.comnih.gov The separation on a CSP allows for the confirmation of the enantiomeric purity of biological this compound and can be crucial in studying stereospecific enzymes involved in its metabolism.
Quantification: For highly sensitive and selective quantification, LC systems are coupled to a tandem mass spectrometer (LC-MS/MS). nih.gov The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, the first quadrupole (Q1) is set to select the mass-to-charge ratio (m/z) of the parent ion (the protonated molecule, [M+H]⁺, of this compound). This selected ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. sciex.com This parent-to-fragment transition is highly specific to the analyte, minimizing interference from other co-eluting compounds in the sample. mdpi.com A stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C) is often used as an internal standard to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision.
Table 2: Representative UPLC Method Parameters for this compound Analysis This table outlines typical starting conditions for the chromatographic separation of this compound.
| Parameter | Condition | Purpose |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) | Provides high resolution and rapid analysis. nih.gov |
| Column (Reversed-Phase) | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Standard for retaining and separating moderately nonpolar analytes. |
| Column (Chiral) | CHIROBIOTIC T (e.g., 2.1 x 100 mm, 5 µm) | For resolving L- and D-enantiomers. sigmaaldrich.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. sciex.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. sciex.com |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for UPLC columns of this dimension. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute a wide range of compounds. |
| Detection | UV (280 nm); Tandem Mass Spectrometry (MS/MS) | UV for general detection based on the tyrosine chromophore; MS/MS for specific quantification. |
Table 3: Hypothetical LC-MS/MS Parameters (MRM Mode) for Quantification This table provides an example of MRM transitions that could be developed for the sensitive detection of this compound and its precursor, L-tyrosine.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Rationale for Fragmentation |
| This compound | 288.1 | 182.1 | Loss of the hexa-2,4-dienoyl group (C₆H₆O) |
| This compound | 288.1 | 136.1 | Further fragmentation of the tyrosine moiety (loss of COOH and NH₃) |
| L-Tyrosine (Precursor) | 182.1 | 136.1 | Loss of the carboxyl group (as H₂O + CO) from the parent ion. shimadzu.com |
| Internal Standard (e.g., L-[¹³C₉, ¹⁵N]-Tyrosine) | 192.1 | 145.1 | Corresponds to the same fragmentation pattern as the unlabeled analyte. |
Note: These m/z values are theoretical and would require experimental optimization on a specific mass spectrometer.
Future Research Directions and Translational Perspectives
Discovery of Novel Biological Targets for N-Hexa-2,4-dienoyl-L-tyrosine
A crucial first step in elucidating the therapeutic potential of this compound is the identification of its molecular targets. The L-tyrosine moiety is a fundamental building block for proteins and a precursor to important signaling molecules, while the hexa-2,4-dienoyl group is a reactive electrophile. This combination suggests that the compound could interact with a variety of biological macromolecules.
Future research should focus on identifying specific proteins, enzymes, or receptors that bind to this compound. Based on the activities of structurally related compounds, several potential target classes can be hypothesized. For instance, derivatives of L-tyrosine are known to interact with enzymes such as tyrosinase and protein tyrosine phosphatases. nih.govworldscholarsreview.org
Potential Biological Target Classes for this compound
| Target Class | Rationale | Potential Therapeutic Area |
|---|---|---|
| Tyrosinases | L-tyrosine is a substrate for tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov | Dermatology, Hyperpigmentation disorders |
| Protein Tyrosine Phosphatases (PTPs) | PTPs are key regulators of signal transduction pathways, and tyrosine derivatives have been explored as PTP inhibitors. worldscholarsreview.org | Oncology, Metabolic diseases |
| 2,4-Dienoyl-CoA Reductases | The hexa-2,4-dienoyl moiety is structurally similar to substrates of 2,4-dienoyl-CoA reductase, an enzyme in fatty acid metabolism. researchgate.net | Metabolic disorders |
This table is interactive. Click on the headers to sort.
Systematic screening against panels of these and other enzyme families will be essential. Techniques such as affinity chromatography-mass spectrometry, where a modified version of the compound is used to "pull down" its binding partners from cell lysates, could be employed for unbiased target discovery.
Development of this compound-Based Molecular Probes and Tools
To facilitate the study of its biological roles, the development of molecular probes derived from this compound is a critical next step. These probes can be used to visualize the compound's subcellular localization, identify its binding partners, and quantify its engagement with its targets in living systems.
Future efforts should be directed towards the synthesis of probes incorporating various functional groups:
Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold would enable researchers to track its distribution within cells and tissues using microscopy. The choice of fluorophore will be critical to ensure that it does not significantly alter the biological activity of the parent compound. beilstein-journals.org
Biotinylated Probes: The addition of a biotin (B1667282) tag would allow for the affinity purification of the compound's binding partners. basys2.ca This is a powerful tool for target identification and validation.
Radiolabeled Probes: Introducing a radioactive isotope, such as carbon-14 (B1195169) or tritium, would enable quantitative studies of the compound's absorption, distribution, metabolism, and excretion (ADME) in preclinical models.
The design of these probes will require careful consideration of the attachment point to minimize interference with the compound's potential binding interactions.
High-Throughput Screening Methodologies for Derivative Discovery
To explore the structure-activity relationship (SAR) of this compound and to identify analogs with improved potency, selectivity, or pharmacokinetic properties, the development of high-throughput screening (HTS) methodologies is essential. nih.gov
Future research should focus on establishing robust and scalable assays that can be used to screen libraries of this compound derivatives. These could include:
Target-Based Assays: Once a specific biological target is identified (as described in section 7.1), biochemical or cell-based assays can be developed to measure the ability of derivatives to modulate the target's activity. For example, if the target is a kinase, an assay measuring the phosphorylation of a substrate could be used. thermofisher.com
Phenotypic Screens: In the absence of a known target, phenotypic screens can be employed to identify derivatives that induce a desired cellular response, such as inhibition of cancer cell proliferation or reduction of an inflammatory marker.
Combinatorial Chemistry: The synthesis of a library of this compound analogs with variations in both the dienoyl chain and the tyrosine moiety will be crucial for these screening efforts. researchgate.net
Potential High-Throughput Screening Assays for this compound Derivatives
| Assay Type | Principle | Example Application |
|---|---|---|
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a target protein. | Screening for inhibitors of a protein-protein interaction. thermofisher.com |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect and quantify a specific protein or post-translational modification. | Measuring the inhibition of a specific kinase or phosphatase. |
| Cell Viability Assays | Measures the number of viable cells in a culture after treatment with a compound. | Screening for cytotoxic or cytostatic effects on cancer cells. |
This table is interactive. Click on the headers to sort.
Integration with Omics Technologies (Proteomics, Metabolomics) for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, its integration with -omics technologies is paramount. Proteomics and metabolomics can provide a global view of the changes in protein expression and metabolite levels, respectively, in response to treatment with the compound. researchgate.netmdpi.com
Future research should leverage these powerful technologies to:
Identify Perturbed Pathways: By analyzing the proteomic and metabolomic profiles of cells or tissues treated with this compound, researchers can identify the cellular pathways that are most affected by the compound. This can provide valuable clues about its mechanism of action.
Discover Biomarkers: -Omics data can be mined to identify biomarkers that predict the response to treatment with this compound or its derivatives. These biomarkers could be used to select patients who are most likely to benefit from the therapy.
Uncover Off-Target Effects: A systems-level analysis can help to identify any unintended or "off-target" effects of the compound, which is crucial for assessing its safety profile.
The integration of data from proteomics, metabolomics, and other -omics platforms will provide a more holistic understanding of the biological impact of this compound and will be instrumental in guiding its future development as a potential therapeutic agent.
Q & A
Q. What are the recommended synthetic protocols for N-Hexa-2,4-dienoyl-L-tyrosine, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via acylation of L-tyrosine methyl ester with hexa-2,4-dienoic acid activated as an N-hydroxysuccinimide (NHS) ester. The reaction is typically conducted in chloroform under nitrogen, followed by hydrolysis with NaOH (pH 2.0) to yield the free carboxylic acid. Purification involves sequential washes with water, brine, and crystallization from ethanol. Purity is validated using:
- Melting point analysis (e.g., 122–123°C range, as seen in analogous tyrosine derivatives ).
- HPLC with UV detection (λ = 280 nm for tyrosine absorption).
- Elemental analysis (C, H, N) to confirm molecular formula (e.g., C₁₈H₂₅O₄N in related compounds ).
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Structural characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm the dienoyl group’s conjugation and regiochemistry.
- Infrared (IR) spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups .
- Mass spectrometry (MS) for molecular weight validation (e.g., MALDI-TOF for high-precision mass).
Physicochemical properties include: - Solubility profiling in aqueous buffers (e.g., pH-dependent solubility in acidic vs. neutral conditions ).
- Thermogravimetric analysis (TGA) to assess thermal stability.
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s bioactivity in synaptic transmission models?
- Methodological Answer : Use electrophysiological assays in isolated neuronal preparations:
- Bath application : Dissolve the compound in physiological saline (pH 7.4) for broad exposure .
- Microdrop application : Apply locally to neuronal surfaces after removing extracellular fluid to study site-specific effects .
Test under varied ionic conditions: - Ca²⁺-free or Mg²⁺-enriched solutions to probe calcium-dependent mechanisms.
- Cl⁻-free buffers to assess chloride permeability modulation .
Q. How can researchers resolve contradictions in inhibitory potency across different experimental models?
- Methodological Answer : Address discrepancies via:
- Dose-response profiling : Compare IC₅₀ values in bath vs. microdrop applications to differentiate systemic vs. localized effects.
- Ion substitution studies : Replicate ionic conditions from conflicting studies (e.g., Ca²⁺ vs. Mg²⁺ dominance) .
- Statistical meta-analysis : Pool data from multiple trials to identify outliers or contextual factors (e.g., temperature variations >22±1°C altering activity ).
Q. What structure-activity relationship (SAR) strategies optimize this compound’s biological activity?
- Methodological Answer : Modify the dienoyl moiety to explore:
- Double bond positioning : Compare 2,4-dienoyl vs. 3,5-dienoyl analogs (synthesized via Heck coupling or Wittig reactions).
- Chain length : Test shorter (e.g., tetra-dienoyl) or branched analogs.
Assess impacts using: - Enzyme inhibition assays (e.g., tyrosine kinase or phosphatase targets).
- Molecular docking to predict binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
